2-(2-Chloroethyl)pyridine
Overview
Description
2-(2-Chloroethyl)pyridine is an organic compound with the chemical formula C7H8ClN. It is a colorless liquid with a melting point of approximately -70°C and a boiling point of around 195-200°C . This compound is less soluble in water but can be dissolved in ethanol, ether, and other commonly used solvents . It is often used as a reagent in organic synthesis and has applications in the fields of dyes and medicine .
Preparation Methods
2-(2-Chloroethyl)pyridine can be synthesized through various methods. One common synthetic route involves the addition of 2-Chloroethyl magnesium bromide or 2-Chloroethyl copper chloride to pyridine . The reaction conditions typically require careful control to ensure safety and efficiency. Industrial production methods may involve similar reagents and conditions but are scaled up to meet commercial demands .
Chemical Reactions Analysis
2-(2-Chloroethyl)pyridine undergoes several types of chemical reactions, including:
Elimination Reactions: In the presence of a base such as hydroxide ions (OH⁻), this compound can undergo β-elimination to form 2-vinylpyridine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases like potassium hydroxide (KOH) and nucleophiles such as acetohydroxamate . The major products formed from these reactions include 2-vinylpyridine and various substituted pyridines .
Scientific Research Applications
2-(2-Chloroethyl)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)pyridine involves its reactivity with bases and nucleophiles. In base-induced β-elimination reactions, the compound forms a carbanion intermediate, which then eliminates a proton to form 2-vinylpyridine . The reactivity is influenced by the stability of the carbanion intermediate and the presence of proton-activating factors .
Comparison with Similar Compounds
2-(2-Chloroethyl)pyridine can be compared with other similar compounds, such as:
2-(2-Bromoethyl)pyridine: Similar in structure but contains a bromine atom instead of chlorine.
2-(2-Iodoethyl)pyridine: Contains an iodine atom, which may exhibit different reactivity due to the larger atomic size.
2-(2-Fluoroethyl)pyridine: Contains a fluorine atom, which can significantly alter the compound’s reactivity and properties.
The uniqueness of this compound lies in its specific reactivity patterns and applications in various fields .
Properties
IUPAC Name |
2-(2-chloroethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPGJXXACUQQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276770 | |
Record name | 2-(2-chloroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16927-00-7 | |
Record name | 2-(2-chloroethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Chloroethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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